molecular formula C8H17N3O3 B11722388 tert-butyl N-(2-amino-2-hydroxyiminoethyl)-N-methylcarbamate

tert-butyl N-(2-amino-2-hydroxyiminoethyl)-N-methylcarbamate

Katalognummer: B11722388
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: MDNKGMTZVSYVNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique chemical structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR and HPLC are employed to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different derivatives with altered properties.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates with different functional groups .

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate signaling pathways, and alter cellular processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate include:

Uniqueness

What sets tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable for applications requiring precise chemical modifications and interactions .

Eigenschaften

Molekularformel

C8H17N3O3

Molekulargewicht

203.24 g/mol

IUPAC-Name

tert-butyl N-(2-amino-2-hydroxyiminoethyl)-N-methylcarbamate

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)11(4)5-6(9)10-13/h13H,5H2,1-4H3,(H2,9,10)

InChI-Schlüssel

MDNKGMTZVSYVNN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.